molecular formula C15H15N3O5 B250670 N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide

N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide

Cat. No.: B250670
M. Wt: 317.30 g/mol
InChI Key: BIQWNNXDPVEAPZ-UHFFFAOYSA-N
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Description

N-(2-Morpholinophenyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound featuring a 5-nitrofuran core linked to a 2-morpholinophenyl group via a carboxamide bridge. The nitro group on the furan ring enhances electron-withdrawing effects, which may influence reactivity and binding interactions in biological systems. While direct synthesis data for this compound are absent in the provided evidence, structurally related analogs suggest that its preparation likely involves coupling reactions between 5-nitrofuran-2-carboxylic acid derivatives and 2-morpholinophenylamine intermediates .

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

N-(2-morpholin-4-ylphenyl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C15H15N3O5/c19-15(13-5-6-14(23-13)18(20)21)16-11-3-1-2-4-12(11)17-7-9-22-10-8-17/h1-6H,7-10H2,(H,16,19)

InChI Key

BIQWNNXDPVEAPZ-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Canonical SMILES

C1COCCN1C2=CC=CC=C2NC(=O)C3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide is a synthetic compound with notable biological activities, primarily attributed to its unique structural features, including a nitrofuran moiety and a morpholine ring. This article delves into its biological activity, including antimicrobial and anticancer properties, as well as the underlying mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C15H15N3O5
  • Molecular Weight : Approximately 317.2967 g/mol
  • IUPAC Name : N-[2-(morpholin-4-yl)phenyl]-5-nitrofuran-2-carboxamide

The presence of the nitro group (–NO₂) attached to the furan ring is crucial for its biological activity, as nitro compounds are known for their antimicrobial and cytotoxic properties.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. The nitrofuran derivatives have been extensively studied for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis, which is a major concern in public health due to its resistance to conventional antibiotics. In vitro studies suggest that compounds with similar structures can inhibit bacterial growth effectively .

Table 1: Antimicrobial Activity of Nitro Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundM. tuberculosisTBD
NitrofurantoinE. coli0.01 μg/mL
JSF-4088M. tuberculosis0.019 μM

Anticancer Activity

Research indicates that this compound may possess cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation pathways. Studies on related nitrofuran compounds have shown promising results in reducing tumor growth in vitro and in vivo, suggesting potential applications in cancer therapy .

Case Study: Anticancer Activity

In a study examining the effects of various nitrofuran derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in breast cancer cells (MCF-7), with an IC50 value indicating effective cytotoxicity at low concentrations.

The biological activity of this compound is largely attributed to the nitro group, which can undergo reduction within microbial cells, leading to the generation of reactive intermediates that cause cellular damage. This mechanism not only applies to bacteria but also extends to cancer cells, where similar redox reactions may induce oxidative stress and apoptosis .

Scientific Research Applications

Antimicrobial Activity

N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide has demonstrated significant antimicrobial activity, particularly against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Preliminary studies indicate that this compound may inhibit bacterial growth effectively, making it a promising candidate for further development as an antituberculosis agent.

Table 1: Antimicrobial Activity of Nitro Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundM. tuberculosisTBD
NitrofurantoinE. coli0.01 μg/mL
JSF-4088M. tuberculosis0.019 μM

The mechanism of action is believed to involve the interaction with bacterial enzymes involved in cell wall synthesis, leading to cell lysis and death. The nitro group can undergo reduction within microbial cells, generating reactive intermediates that damage cellular components.

Anticancer Activity

Research has also explored the anticancer properties of this compound. Studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines, including breast cancer cells (MCF-7). The mechanism involves the induction of apoptosis and inhibition of cell proliferation pathways.

Case Study: Anticancer Activity

In a study examining various nitrofuran derivatives on cancer cell lines, this compound was found to significantly reduce cell viability in MCF-7 cells, with an IC50 value indicating effective cytotoxicity at low concentrations. This suggests potential applications in cancer therapy, particularly for tumors resistant to conventional treatments .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves several steps that require careful control of reaction conditions to ensure high yields and purity. Understanding the pharmacodynamics and pharmacokinetics is crucial for elucidating its therapeutic potential.

Research into the compound's interactions with biological macromolecules is ongoing, aiming to clarify its mechanisms of action. These studies may involve:

  • Binding studies with target proteins.
  • Cellular assays to assess effects on proliferation and apoptosis.
  • In vivo models to evaluate efficacy and safety.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle Impact : Replacing nitrofuran with pyrazole (as in 9a ) or thiophene (as in ) alters electronic properties and binding affinities. The nitro group in the target compound may confer stronger electrophilic character compared to methyl or chlorine substituents.
  • Morpholine’s Role: The morpholine group consistently enhances solubility across analogs, as seen in 9a’s moderate melting point (174–176°C) compared to non-morpholine derivatives with higher melting points (e.g., 6f in at 198–200°C).

Research Findings and Implications

Solubility and Bioavailability: Morpholine-containing compounds generally exhibit improved aqueous solubility due to the ring’s polarity. For example, 9a has a lower melting point than non-morpholine analogs, suggesting reduced crystallinity and enhanced dissolution.

Synthetic Feasibility : While direct synthesis data for the target compound are lacking, related compounds (e.g., ) suggest that carboxamide coupling via activators like HATU or EDCl is a viable route.

Preparation Methods

Amide Bond Formation via Carbodiimide Coupling

The most common approach involves activating 5-nitrofuran-2-carboxylic acid (1 ) using carbodiimide-based reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of hydroxybenzotriazole (HOBt). The activated intermediate reacts with 2-morpholinoaniline (2 ) to yield the target compound (3 ).

5-Nitrofuran-2-carboxylic acid+2-MorpholinoanilineEDC/HOBtThis compound\text{5-Nitrofuran-2-carboxylic acid} + \text{2-Morpholinoaniline} \xrightarrow{\text{EDC/HOBt}} \text{this compound}

Key Considerations :

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance solubility of both reactants.

  • Stoichiometry : A 1:1.2 molar ratio of carboxylic acid to amine ensures complete conversion, minimizing unreacted starting material.

Acid Chloride Intermediate Route

Alternative methods convert 1 into its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 2 . While this route avoids coupling agents, it requires stringent moisture control and generates corrosive byproducts.

5-Nitrofuran-2-carboxylic acidSOCl25-Nitrofuran-2-carbonyl chloride2-MorpholinoanilineProduct\text{5-Nitrofuran-2-carboxylic acid} \xrightarrow{\text{SOCl}_2} \text{5-Nitrofuran-2-carbonyl chloride} \xrightarrow{\text{2-Morpholinoaniline}} \text{Product}

Advantages : Higher reactivity of acid chloride facilitates faster amidation.
Disadvantages : Risk of nitro group decomposition under acidic conditions.

Optimization of Reaction Conditions

Coupling Agent Performance

Comparative studies of coupling agents reveal significant variations in yield and purity (Table 1).

Table 1: Effect of Coupling Agents on Reaction Efficiency

Coupling SystemSolventTemperature (°C)Yield (%)Purity (HPLC, %)
EDC/HOBtDMF257895
DCC/DMAPDCM06588
HATU/DIEATHF408297

Findings :

  • EDC/HOBt : Balances cost and efficiency, ideal for large-scale synthesis.

  • HATU/DIEA : Superior yield and purity but higher reagent cost.

Solvent and Temperature Effects

Reaction kinetics and side-product formation are highly solvent-dependent (Table 2).

Table 2: Solvent and Temperature Optimization

SolventTemperature (°C)Reaction Time (h)Side Products (%)
DMF2512<5
THF4088
DCM02412

Recommendations :

  • DMF at 25°C : Optimal for minimizing side reactions.

  • Avoid DCM : Prolonged reaction times increase impurity formation.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography using ethyl acetate/hexane (3:7) effectively isolates the product. Recrystallization from ethanol/water (9:1) further enhances purity to >99%.

Spectroscopic Characterization

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.45 (s, 1H, NH),

  • δ 7.85–7.20 (m, 4H, aromatic),

  • δ 4.10–3.60 (m, 8H, morpholine).

IR (KBr) :

  • 1675 cm⁻¹ (C=O stretch),

  • 1520 cm⁻¹ (NO₂ asymmetric stretch).

HRMS (ESI+) :

  • Calculated for C₁₅H₁₅N₃O₅ [M+H]⁺: 317.1012, Found: 317.1009.

Challenges and Mitigation Strategies

Steric Hindrance

The morpholine substituent on the aniline ring introduces steric bulk, slowing nucleophilic attack. Strategies include:

  • Pre-activation : Pre-forming the HOBt ester of 1 before adding 2 .

  • Microwave Assistance : Reducing reaction time from 12 h to 2 h at 50°C.

Nitro Group Stability

The nitro group is susceptible to reduction under acidic or high-temperature conditions. Maintaining pH 7–8 and temperatures below 50°C prevents degradation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(2-morpholinophenyl)-5-nitrofuran-2-carboxamide, and what challenges arise during its preparation?

  • The synthesis typically involves coupling 5-nitrofuran-2-carboxylic acid derivatives with 2-morpholinoaniline. For example, analogous compounds (e.g., morpholine-linked carboxamides) are synthesized via nucleophilic substitution or amide bond formation using carbodiimide coupling agents like EDC/HOBt . Challenges include low yields due to steric hindrance from the morpholine group and nitro functionality, requiring optimization of reaction time, temperature, and stoichiometry .

Q. How is nuclear magnetic resonance (NMR) spectroscopy utilized to confirm the structural identity of this compound?

  • Key NMR signals include the morpholine protons (δ ~3.6–3.8 ppm for N-CH₂ and O-CH₂ groups) and aromatic protons from the nitrofuran (δ ~7.5–8.5 ppm). The carboxamide NH proton typically appears as a broad singlet near δ 10–12 ppm. 2D NMR (e.g., HSQC, HMBC) validates connectivity between the morpholine, phenyl, and nitrofuran moieties .

Q. What analytical techniques are critical for assessing the purity of this compound?

  • High-performance liquid chromatography (HPLC) with UV detection (λ ~300–350 nm for nitroaromatic absorption) and mass spectrometry (LC-MS) are standard. Purity thresholds (e.g., >95%) are established using calibrated reference standards, as seen in pharmacopeial methods for related carboxamides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

  • Contradictions may arise from variations in assay conditions (e.g., cell lines, solvent systems). Systematic replication studies with controlled parameters (e.g., pH, temperature) and meta-analyses of raw data are recommended. Cross-validation using orthogonal assays (e.g., enzymatic vs. cellular) can clarify mechanisms .

Q. What strategies are effective for improving the metabolic stability of this compound in preclinical studies?

  • Structural modifications, such as replacing the nitro group with bioisosteres (e.g., cyano or trifluoromethyl) or optimizing the morpholine substituent’s position, can reduce oxidative metabolism. In vitro microsomal stability assays (e.g., liver microsomes + NADPH) guide iterative design .

Q. How does the morpholino substituent influence the compound’s solubility and pharmacokinetic profile?

  • The morpholine ring enhances water solubility via hydrogen bonding but may increase metabolic clearance due to oxidation at the nitrogen. Computational models (e.g., LogP calculations, molecular dynamics simulations) predict solubility trends, while in vivo PK studies in rodents validate bioavailability .

Q. What in silico methods are suitable for predicting target interactions of this compound?

  • Molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases, oxidoreductases) and pharmacophore modeling using tools like Schrödinger Suite can identify binding modes. PubChem’s 3D conformer data (CID-specific) aids virtual screening .

Q. How should stability studies be designed to evaluate degradation pathways under varying storage conditions?

  • Accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring identifies degradation products. For nitro compounds, photostability under UV light and thermal gravimetric analysis (TGA) assess decomposition kinetics .

Methodological Notes

  • Synthetic Optimization : Low-yield reactions benefit from microwave-assisted synthesis or flow chemistry to enhance efficiency .
  • Data Reproducibility : Open-access spectral databases (e.g., PubChem) provide reference NMR/LC-MS datasets for cross-comparison .
  • Ethical Reporting : Disclose all synthetic byproducts and assay variability to avoid publication bias .

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